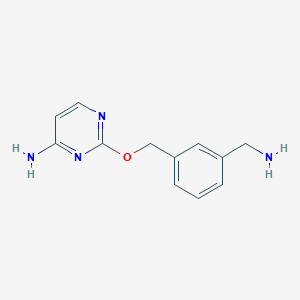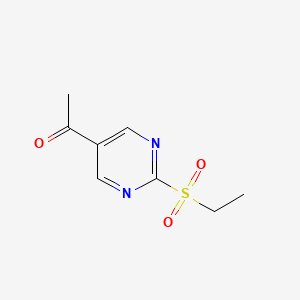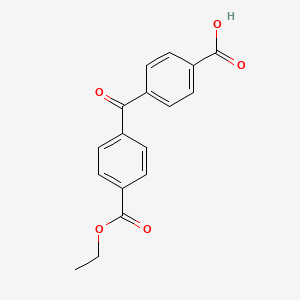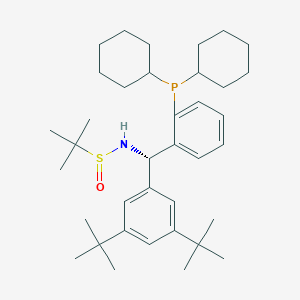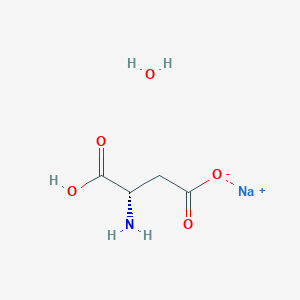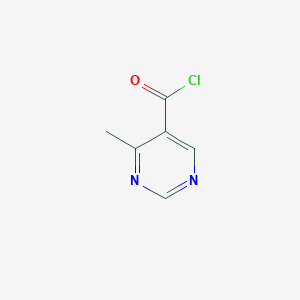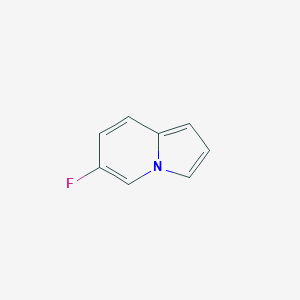
6-Fluoroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle. Indolizine and its derivatives have garnered significant attention due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile, followed by dehydrofluorination and dehydrogenation . This method yields 3-Fluoroindolizines as final products .
Industrial Production Methods: Industrial production of 6-Fluoroindolizine may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroindolizine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the indolizine ring .
Scientific Research Applications
6-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Its unique structure makes it a valuable probe for studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antifungal agents.
Mechanism of Action
The mechanism of action of 6-Fluoroindolizine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins and enzymes, leading to its biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Indole: A structurally similar compound with a nitrogen-containing heterocycle.
Pyridine: Another nitrogen-containing heterocycle with similar reactivity.
Indolizine Derivatives: Various derivatives with different substituents, such as 3-Fluoroindolizine.
Uniqueness: 6-Fluoroindolizine stands out due to the presence of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for a wide range of applications, from drug development to material science .
Properties
Molecular Formula |
C8H6FN |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
6-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
InChI Key |
XTDCCZJSHJSJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


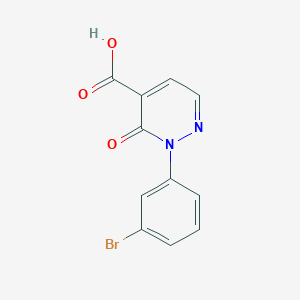

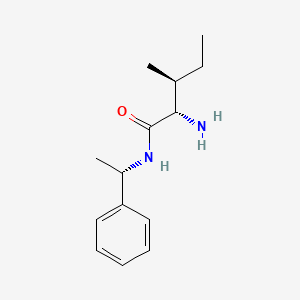
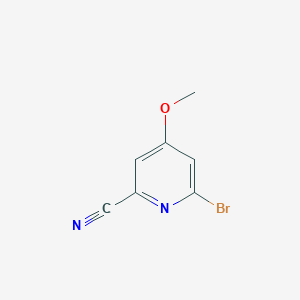
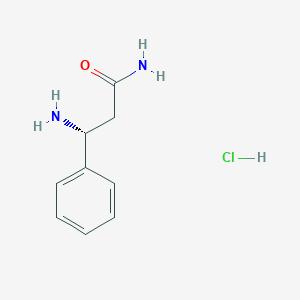
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)

